![molecular formula C20H18N4O2 B5510833 6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)
6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves the condensation of aminoquinazolines with various carbon donors under specific conditions. A novel route reported involves the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors, leading to various substituted compounds, including the target compound, which showed significant activity in biological assays (Alagarsamy & Pathak, 2007). Another approach for synthesizing tetrahydro-1,2,4-triazoloquinazolines includes solvent-free conditions that facilitate the condensation reaction without needing a catalyst, yielding high purity products (Shaabani et al., 2006).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines can be elucidated through various spectroscopic techniques, including NMR, MS, and IR spectroscopy. X-ray crystallography provides detailed insights into the compound's geometry, confirming the structure obtained through synthesis (Zhou et al., 2021). DFT calculations further corroborate the experimental findings, offering insights into the electronic structure and reactivity of the compound.
Chemical Reactions and Properties
Triazoloquinazolines participate in various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide range of derivatives with potential biological activities. These reactions are facilitated by the compound's reactive sites, which allow for the introduction of various functional groups, thus altering its physicochemical properties (Chern et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be determined experimentally. These properties are crucial for understanding the compound's behavior in biological systems and its formulation for pharmaceutical applications. The solubility in various solvents and the melting point range provide insights into the compound's stability and its potential for drug formulation.
Chemical Properties Analysis
The chemical properties of triazoloquinazolines, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for predicting its biological activity and interaction with biological targets. Studies involving molecular docking and DFT calculations can predict the compound's affinity towards specific receptors, offering a theoretical basis for its pharmacological activities (Wu et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-21-20-22-15-10-14(17-8-5-9-26-17)11-16(25)18(15)19(24(20)23-12)13-6-3-2-4-7-13/h2-9,14,19H,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLIBZSUSGGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC2=N1)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

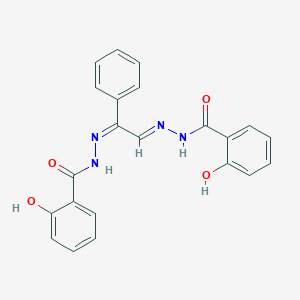
![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)
![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)
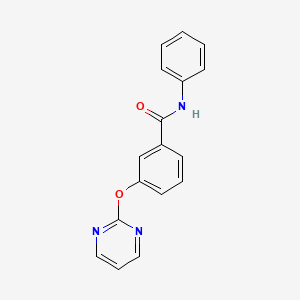
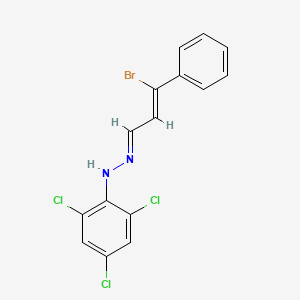
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)
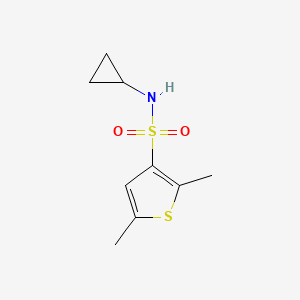
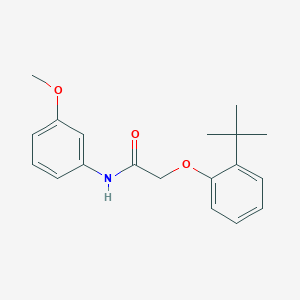
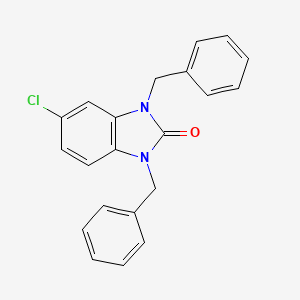
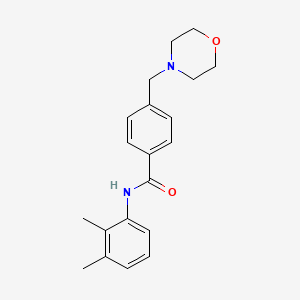
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
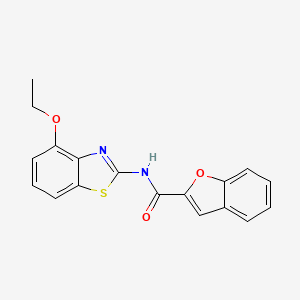
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)